Lipophilicity Advantage Over Enalapril Drives Superior Tissue Penetration
Trandolaprilat, the active metabolite of trandolapril, demonstrates substantially higher lipophilicity than enalaprilat, the active metabolite of enalapril. Reverse-phase HPLC studies at physiological pH (7.4) quantify this difference, which underpins trandolapril's superior tissue penetration and longer duration of action [1][2].
| Evidence Dimension | Lipophilicity (Log kw7.4) |
|---|---|
| Target Compound Data | 1.487 |
| Comparator Or Baseline | Enalaprilat: 0.108 |
| Quantified Difference | ~13.8-fold higher |
| Conditions | Reverse-phase HPLC at pH 7.4 |
Why This Matters
Higher lipophilicity correlates directly with enhanced penetration into vascular and cardiac tissues, which is a key determinant of long-term cardioprotective efficacy and a specific scientific rationale for selecting trandolapril over enalapril for tissue-targeted studies.
- [1] Chevillard C, et al. Compared properties of trandolapril, enalapril, and their diacid metabolites. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S11-5. PMID: 7527095. View Source
- [2] Miyazaki M, Kawamoto T, Okunishi H. Vascular affinity of trandolapril. Am J Hypertens. 1995 Oct;8(10 Pt 2):63S-67S. doi: 10.1016/0895-7061(95)00191-3. PMID: 8845086. View Source
